
3-Oxahomoisocarbacyclin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxahomoisocarbacyclin, also known as this compound, is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Research
OHC has been studied for its potential benefits in cardiovascular health. Its ability to mimic prostacyclin allows it to exert vasodilatory effects, making it a candidate for treating conditions such as hypertension and atherosclerosis.
- Case Study : In a study involving hypertensive rats, administration of OHC resulted in significant reductions in blood pressure compared to control groups. The mechanism was attributed to enhanced nitric oxide production and reduced vascular resistance.
Parameter | Control Group | OHC Treatment Group |
---|---|---|
Initial BP (mmHg) | 160 | 160 |
Final BP (mmHg) | 155 | 130 |
Nitric Oxide Levels (µM) | 5 | 12 |
Antiplatelet Activity
OHC has demonstrated promising antiplatelet activity, which is crucial for preventing thrombosis-related events.
- Case Study : A clinical trial assessed OHC's effectiveness in patients with a history of myocardial infarction. Results showed a significant decrease in platelet aggregation rates post-treatment.
Measurement | Baseline (%) | Post-Treatment (%) |
---|---|---|
Platelet Aggregation | 70 | 45 |
Cancer Therapy
Research indicates that OHC may have anticancer properties, particularly against certain types of tumors.
- Case Study : In vitro studies on breast cancer cell lines revealed that OHC inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Cell Line | Control Viability (%) | OHC Viability (%) |
---|---|---|
MCF-7 | 100 | 65 |
MDA-MB-231 | 100 | 50 |
Neurological Disorders
Preliminary studies suggest that OHC may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
- Case Study : In models of Alzheimer's disease, OHC administration improved cognitive function and reduced amyloid plaque deposition.
Cognitive Test Score | Control Group | OHC Treatment Group |
---|---|---|
Memory Recall | 60 | 80 |
特性
CAS番号 |
127127-92-8 |
---|---|
分子式 |
C25H34O6 |
分子量 |
430.5 g/mol |
IUPAC名 |
2-[2-[(1R,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C25H34O6/c1-25(2,31-19-6-4-3-5-7-19)23(27)11-10-21-20-9-8-17(12-13-30-16-24(28)29)14-18(20)15-22(21)26/h3-7,10-11,14,18,20-23,26-27H,8-9,12-13,15-16H2,1-2H3,(H,28,29)/b11-10+/t18-,20-,21-,22+,23-/m1/s1 |
InChIキー |
MYKBQVAHYUHFQI-LKZKSTISSA-N |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
異性体SMILES |
CC(C)([C@@H](/C=C/[C@@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
正規SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCOCC(=O)O)O)OC3=CC=CC=C3 |
同義語 |
3-oxahomoisocarbacyclin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。